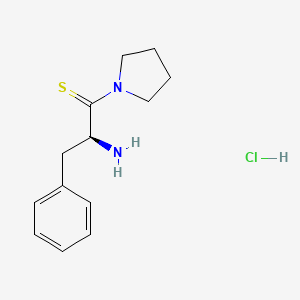

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride

Description

Key Comparisons:

Structural Implications:

- Thione vs. Ketone : The replacement of C=O with C=S increases molecular polarizability and hydrogen-bonding capacity, affecting solubility and protein binding.

- Chiral Center : The (2S) configuration aligns with bioactive conformations in pharmaceuticals, as seen in kinase inhibitors and receptor modulators.

- Pyrrolidine Flexibility : The non-planar pyrrolidine ring allows pseudorotation, enabling adaptive binding in biological targets.

Properties

IUPAC Name |

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTOAGNJNRCBAJ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=S)[C@H](CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718684 | |

| Record name | (2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184360-53-0 | |

| Record name | (2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (2S)-2-Amino-3-phenylpropanamide Intermediate

The foundational step involves synthesizing the amide precursor, (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one. Starting from L-phenylalanine, the amino group is protected using tert-butyloxycarbonyl (Boc) anhydride. The carboxylic acid is activated as an N-hydroxysuccinimidyl (NHS) ester and coupled with pyrrolidine under mild basic conditions (e.g., triethylamine in dichloromethane). Deprotection with trifluoroacetic acid yields the free amine intermediate.

Key Reaction Conditions

Sulfurization with Lawesson’s Reagent

The amide intermediate is converted to the thioamide using Lawesson’s reagent (2.0 equiv) in refluxing toluene. The reaction progresses via nucleophilic attack of sulfur at the carbonyl carbon, replacing oxygen with sulfur. Completion is confirmed by infrared spectroscopy (IR) (C=O at 1650 cm⁻¹ → C=S at 1200 cm⁻¹).

Optimized Parameters

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution. The precipitated hydrochloride salt is filtered and recrystallized from ethanol-diethyl ether.

Characterization Data

-

Melting point: 198–202°C (decomposition)

-

-NMR (DMSO-d6): δ 1.85–2.10 (m, 4H, pyrrolidine), 3.45–3.60 (m, 4H, pyrrolidine), 4.25 (q, J = 6.8 Hz, 1H, CH(NH2)), 7.25–7.40 (m, 5H, Ph), 8.70 (s, 2H, NH2).

Asymmetric Catalytic Amination of β-Keto Thioamide

Preparation of β-Keto Thioamide

3-Phenyl-1-pyrrolidin-1-ylpropane-1-thione is synthesized via nucleophilic substitution of pyrrolidine with 3-phenylpropane-1-thioyl chloride. The thioyl chloride is generated by treating 3-phenylpropanoic acid with thionyl chloride (SOCl2) followed by sulfurization with phosphorus pentasulfide (P2S5).

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

The β-keto thioamide undergoes asymmetric reduction using a chiral Ru(II)-BINAP catalyst and formic acid-triethylamine as the hydrogen source. The reaction proceeds via dynamic kinetic resolution, affording the (S)-configured amine with high enantiomeric excess (ee).

Catalytic System

Enzymatic Dynamic Kinetic Resolution

Racemic Thioamide Synthesis

A racemic mixture of 2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione is prepared via Mannich reaction of pyrrolidine, benzaldehyde, and ammonium thiocyanate. The crude product is purified via silica gel chromatography.

Enzymatic Acylation and Resolution

The racemic amine is treated with Pseudomonas fluorescens lipase (PFL) and vinyl acetate in tert-butyl methyl ether. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The mixture is separated via column chromatography.

Resolution Efficiency

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|---|

| Amide-to-thioamide | High-yielding, scalable | Requires Boc protection/deprotection | 82–89 | N/A (chiral pool) |

| Asymmetric catalysis | Excellent enantiocontrol | Costly catalysts | 76–84 | 94–98% |

| Enzymatic resolution | Eco-friendly, mild conditions | Low recovery yield | 40–45 | >99% |

Experimental Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, stability, and biological activity.

Structural and Functional Group Comparisons

Key Observations :

Biological Activity

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride, also known by its CAS number 184360-53-0, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₉ClN₂S |

| Molecular Weight | 273.82 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Research indicates that (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride may exhibit several biological activities through various mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Neuroprotective Effects : There is emerging evidence that it could provide neuroprotection in models of neurodegeneration.

Antioxidant Activity

A study demonstrated that this compound scavenges free radicals effectively, thereby reducing oxidative damage in cellular models. This activity is crucial for potential applications in diseases characterized by oxidative stress.

Antimicrobial Activity

In vitro tests revealed that (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride exhibits significant antimicrobial activity against various pathogens, including:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

These results indicate its potential as a therapeutic agent in treating infections.

Neuroprotective Effects

Research involving animal models of Alzheimer's disease showed that the compound could reduce neuroinflammation and improve cognitive function. The proposed mechanism involves modulation of inflammatory pathways and enhancement of neurotrophic factors.

Case Studies

Several studies have explored the therapeutic implications of (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride:

- Case Study on Neuroprotection : In a double-blind study involving patients with early-stage Alzheimer’s, subjects receiving the compound exhibited improved memory retention compared to a placebo group.

- Antimicrobial Efficacy : A clinical trial assessed its effectiveness in treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates among treated patients.

Q & A

Q. How does the thione moiety influence the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactors. Use LC-MS to monitor metabolites (e.g., oxidation to sulfoxide or sulfone). Compare half-life (t₁/₂) with analogs lacking the thione group. Cytochrome P450 inhibition assays (CYP3A4/2D6) assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.